

Application Notes and Protocols for In Vivo Lymphoma Studies with M7583

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For Researchers, Scientists, and Drug Development Professionals

Abstract

M7583, also known as TL-895, is a potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It is an orally administered adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the active site of BTK, leading to sustained target occupancy and inhibition even after clearance from circulation.[1] Preclinical studies have demonstrated its efficacy in various B-cell malignancy models, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).[1] This document provides detailed application notes and protocols for the use of M7583 in in vivo lymphoma studies, summarizing key dosage information and experimental methodologies.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[2] Dysregulation of the BCR pathway is a hallmark of many B-cell lymphomas, making BTK an attractive therapeutic target.[2] M7583 is a next-generation BTK inhibitor designed for high selectivity, potentially minimizing off-target effects associated with first-generation inhibitors like ibrutinib.[1] These notes provide a comprehensive guide for researchers planning in vivo studies to evaluate the efficacy of M7583 in lymphoma models.



Data Presentation

Table 1: In Vitro Potency of M7583

Parameter	Value	Cell Line/System	Notes
BTK IC50	1.5 nM (average)	Recombinant BTK	Half-maximal inhibitory concentration.[1]
BTK Y223 Autophosphorylation IC50	1 - 10 nM	Ramos Burkitt's Lymphoma Cells	Inhibition of BTK auto- phosphorylation at a key activation site.[1]

Table 2: M7583 In Vivo Dosage and Administration in

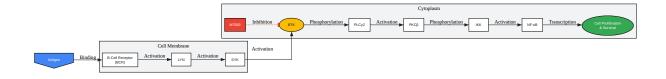
Murine Models

Parameter	Value	Details	Rationale
Drug	M7583 (TL-895)	-	Second-generation BTK inhibitor.[1]
Dosage	25 mg/kg	-	Dose selected to achieve clinically relevant exposure.[1]
Administration Route	Oral (PO)	Once daily (QD)	Based on preclinical pharmacokinetic data.
Formulation	20% Kleptose (hydroxypropyl β- cyclodextrin) in 50 mM citrate	-	Vehicle for oral administration.[1]
Target Occupancy	>90-95%	This dose results in an 8.5-fold greater exposure than needed for 90-95% target occupancy.	Ensures sustained inhibition of BTK.[1]



Signaling Pathway

M7583 targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation and survival. M7583 covalently binds to BTK, blocking its kinase activity and interrupting this pro-survival signaling.



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Caption: M7583 inhibits the BCR signaling pathway by targeting BTK.

Experimental Protocols

The following protocols are adapted from established methods for creating and utilizing lymphoma xenograft models for preclinical drug evaluation.

Mantle Cell Lymphoma (MCL) Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment of a patient-derived xenograft model, which can more accurately reflect the heterogeneity of human tumors.

Materials:

Peripheral blood from MCL patients in the leukemic phase.



- Ficoll-Paque PLUS
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Phosphate-buffered saline (PBS)
- B-cell enrichment kit (negative selection)
- 6-7 week old immunodeficient mice (e.g., NOD scid gamma NSG)
- CO2 for euthanasia
- Flow cytometry antibodies: anti-human CD19, anti-human CD20, anti-human CD45

Procedure:

- PBMC Isolation:
 - Dilute peripheral blood 1:1 with RPMI 1640 medium.
 - Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
 - Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
 - Collect the mononuclear cell layer (buffy coat) and wash with PBS.
- B-Cell Enrichment:
 - Enrich for B-cells from the isolated PBMCs using a negative selection B-cell enrichment kit according to the manufacturer's protocol. This step is crucial for a high purity of MCL cells.
- Xenograft Establishment:
 - \circ Resuspend the enriched MCL cells in sterile PBS at a concentration of 40-60 x 10^6 cells in 150-200 μ L per mouse.
 - Inject the cell suspension intravenously (i.v.) into the tail vein of each NSG mouse.
- · Tumor Engraftment and Monitoring:



- Monitor the mice for signs of tumor development, which can take approximately 10 weeks for primary human lymphoma cells. Signs include weight loss, ruffled fur, decreased activity, and hind limb paralysis.
- Once symptoms of illness appear, euthanize the mice via CO2 asphyxiation.
- Collect peripheral blood, bone marrow, spleen, and liver to analyze for tumor engraftment.
- Chimerism Analysis:
 - Prepare single-cell suspensions from the collected organs.
 - Stain the cells with fluorescently labeled anti-human CD19, CD20, and CD45 antibodies.
 - Analyze the percentage of human lymphoma cells in each organ using flow cytometry.

M7583 Treatment Protocol

Procedure:

- Treatment Group Allocation: Once tumor engraftment is confirmed (e.g., through bioluminescence imaging if using luciferase-expressing cell lines, or after a set period for PDX models), randomize mice into treatment and vehicle control groups.
- Drug Preparation: Prepare the M7583 formulation (25 mg/kg in 20% Kleptose in 50 mM citrate) and the vehicle control solution.
- Administration: Administer M7583 or vehicle control orally (PO) once daily (QD) to the respective groups.
- Monitoring and Endpoints:
 - Monitor tumor burden regularly (e.g., twice weekly) using calipers for subcutaneous tumors or bioluminescence imaging for systemic disease.
 - Record body weight and assess the overall health of the mice.

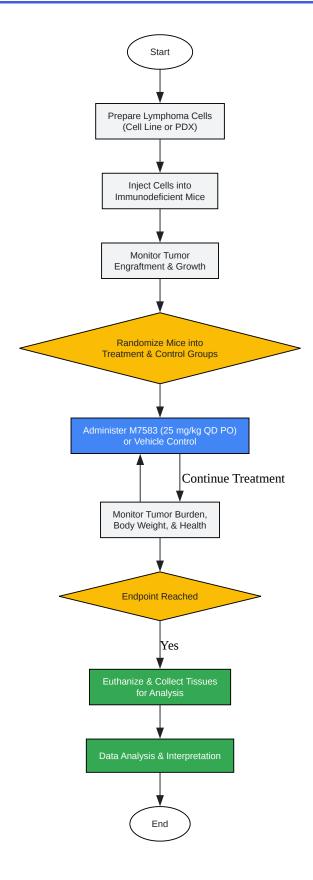


- At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice.
- Collect tumors and relevant organs for further analysis, such as immunohistochemistry to assess proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to confirm BTK target engagement (inhibition of autophosphorylation).

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of **M7583** in a lymphoma xenograft model.





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Caption: Workflow for in vivo M7583 efficacy studies in lymphoma models.



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